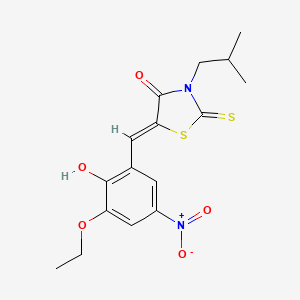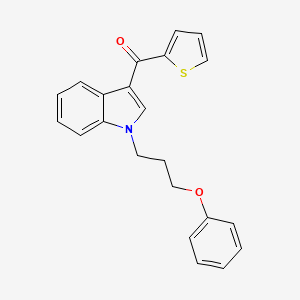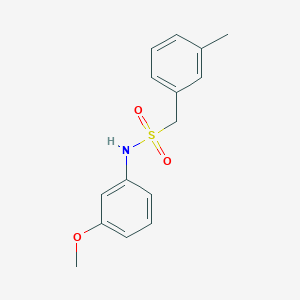![molecular formula C23H25N3O3 B4807616 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide](/img/structure/B4807616.png)
2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide
Vue d'ensemble
Description
2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring, a propanoyl group, and a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide typically involves the reaction of naphthalen-2-ol with 2-chloro-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions for several hours . The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring or the hydrazinecarboxamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the naphthalene ring or the hydrazinecarboxamide moiety.
Applications De Recherche Scientifique
2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(naphthalen-2-yloxy)acetic acid: A related compound with similar structural features but different functional groups.
2-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine: Another compound with a naphthalene ring and similar synthetic routes.
Uniqueness
2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrazinecarboxamide moiety distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(2-naphthalen-2-yloxypropanoylamino)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)17-8-11-20(12-9-17)24-23(28)26-25-22(27)16(3)29-21-13-10-18-6-4-5-7-19(18)14-21/h4-16H,1-3H3,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPLJJJMKRSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B4807551.png)

![{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B4807563.png)
![N-{1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}methanesulfonamide](/img/structure/B4807566.png)

![2-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4807571.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B4807576.png)
![N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B4807577.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-chlorobenzamide](/img/structure/B4807583.png)
![N-(3-ethoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4807599.png)

![1-[(3-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4807609.png)
![N-[5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B4807623.png)
![[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4807626.png)
